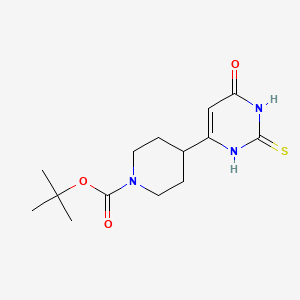
1-Naphthoylacetonitrile
描述
1-Naphthoylacetonitrile is an organic compound with the molecular formula C13H9NO. It is a derivative of naphthalene, characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-Naphthoylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water. The reaction is typically carried out under reflux conditions for about 2 hours. After the reaction, the mixture is cooled, and the product is isolated by washing with water and neutralizing .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The crude material is often purified using column chromatography with a suitable eluent, such as a mixture of dichloromethane and methanol .
化学反应分析
Types of Reactions: 1-Naphthoylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of naphthoic acids.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
1-Naphthoylacetonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-Naphthoylacetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological activity .
相似化合物的比较
1-Naphthylacetonitrile: Similar in structure but differs in the position of the nitrile group.
2-Naphthoylacetonitrile: Another isomer with the nitrile group attached at a different position on the naphthalene ring.
Naphthaleneacetonitrile: A simpler derivative with a nitrile group attached directly to the naphthalene ring.
Uniqueness: 1-Naphthoylacetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-naphthalen-1-yl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQCEBCGPRVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620529 | |
| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39528-57-9 | |
| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
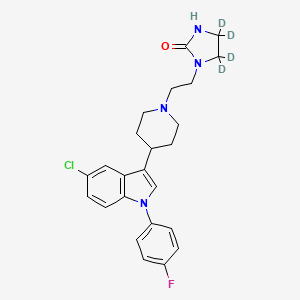
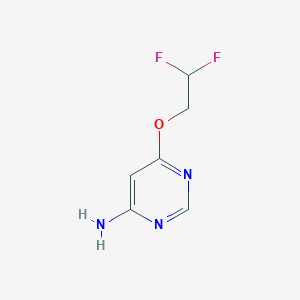
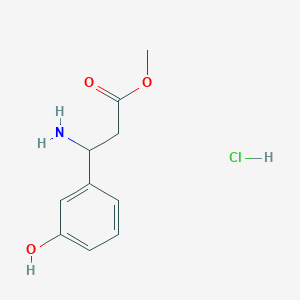
![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)

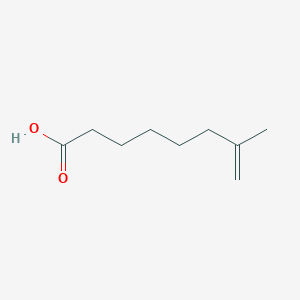
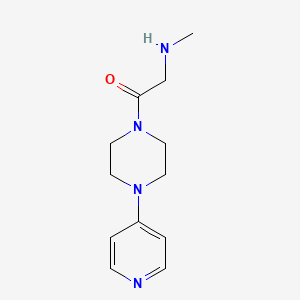


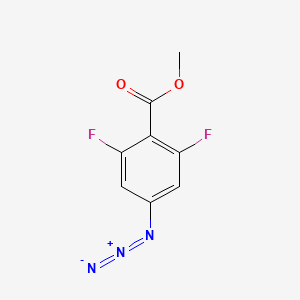
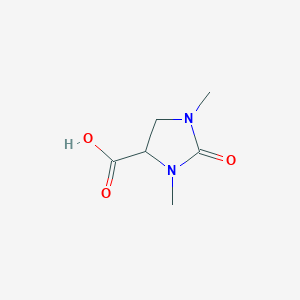
![6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1370420.png)

